molecular formula C10H8F3N3S B2523413 5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine CAS No. 1378925-62-2

5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine

Cat. No.: B2523413
CAS No.: 1378925-62-2
M. Wt: 259.25
InChI Key: LUZMSZIMSOUWLD-UHFFFAOYSA-N
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Description

5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a trifluoromethylphenyl group

Scientific Research Applications

Safety and Hazards

As with any chemical compound, handling “5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazol-3-amine” should be done with appropriate safety precautions. This includes avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Future Directions

The future directions for this compound would depend on its intended use. Given the presence of a trifluoromethyl group and a thiadiazole ring, it could be of interest in the development of new pharmaceutical or agrochemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with thiosemicarbazide under basic conditions, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine is unique due to the presence of both the trifluoromethyl group and the thiadiazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

5-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3S/c11-10(12,13)7-3-1-6(2-4-7)5-8-15-9(14)16-17-8/h1-4H,5H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZMSZIMSOUWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=NS2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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